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Executive Summary

Anatibant (also known as LF 16-0687Ms) is a potent and selective, non-peptide competitive
antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, a key mediator in the kallikrein-
kinin system, is implicated in inflammatory processes, vasodilation, and increased vascular
permeability, particularly following tissue injury.[4][5] By blocking the B2 receptor, Anatibant
has been investigated primarily for its neuroprotective effects in the context of traumatic brain
injury (TBI), aiming to mitigate secondary injury cascades such as brain edema. Preclinical
studies have demonstrated its efficacy in reducing brain edema and improving neurological
outcomes in animal models of TBI. However, clinical trials in severe TBI patients have yielded
inconclusive results, partly due to the premature termination of a pivotal study. This guide
provides a comprehensive overview of the pharmacological profile, preclinical and clinical data,
and the underlying mechanism of action of Anatibant, offering a technical resource for the
scientific community.

Mechanism of Action: Targeting the Bradykinin B2
Receptor

Anatibant exerts its therapeutic effect by selectively binding to and inhibiting the bradykinin B2
receptor, a G protein-coupled receptor (GPCR). Under normal physiological conditions, the
binding of bradykinin to the B2 receptor initiates a signaling cascade that contributes to
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inflammation and pain. In the context of TBI, the disruption of the blood-brain barrier (BBB)
leads to an influx of bradykinin into the brain parenchyma, exacerbating cerebral edema and
neuronal damage.

Anatibant competitively blocks this interaction, thereby attenuating the downstream signaling
pathways. The activation of the B2 receptor by bradykinin typically leads to the activation of
Gag/11 and Gai proteins. This triggers a cascade involving phospholipase C (PLC), protein
kinase C (PKC), and the mobilization of intracellular calcium, as well as the activation of the
Ras/Raf/MAPK and PI3K/AKT pathways. These pathways ultimately contribute to vasodilation,
increased vascular permeability, and the production of inflammatory mediators. By inhibiting the
initial step of this cascade, Anatibant is proposed to reduce vasogenic edema and limit the
secondary neuronal injury following TBI.
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Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the inhibitory action of
Anatibant.

Pharmacological Profile
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Anatibant is a highly potent and selective antagonist of the bradykinin B2 receptor, as
demonstrated in various in vitro and in vivo studies.

In Vitro Pharmacology

The binding affinity and functional antagonism of Anatibant have been characterized across
different species and experimental systems.
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Parameter Species/System Value Reference

Binding Affinity (Ki)

Recombinant Human
B2 Receptor (CHO Human 0.67 nM

cells)

Recombinant Rat B2
Receptor (CHO cells)

Rat 1.74 nM

Recombinant Guinea
Pig B2 Receptor Guinea Pig 1.37 nM
(CHO cells)

Native Human B2
Receptor (Human Human 0.89 nM

Umbilical Vein)

Native Rat B2
Rat 0.28 nM
Receptor (Rat Uterus)

Native Guinea Pig B2
Receptor (Guinea Pig Guinea Pig 0.98 nM

lleum)

Functional

Antagonism

PKB (IP1, IP2, IP3

) INT407 cells 8.5, 8.6,8.7
formation)

pA2 (BK-mediated

contraction)

Human Umbilical Vein 9.1

pA2 (BK-mediated

contraction)

Rat Uterus 7.7

pA2 (BK-mediated

] Guinea Pig lleum 9.1
contraction)

Table 1: In Vitro Pharmacological Data for Anatibant (LF 16-0687Ms)
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Pharmacokinetics

A Phase | clinical trial in patients with severe TBI provided key pharmacokinetic parameters for
Anatibant following a single subcutaneous injection.

3.75 mg Dose 22.5 mg Dose

Parameter Reference
(n=10) (n=10)

Cmax (ng/mL) 148 + 52 884 + 296

Tmax (h) 0.7+0.3 0.8+0.3

AUC (ng-h/mL) 674 +192 4150 + 1280

t1/2 (h) 20+04 23105

Protein Binding >97.7% >97.7%

Table 2: Pharmacokinetic Parameters of Anatibant in Severe TBI Patients. Values are
presented as mean * SD.

Preclinical Efficacy in Traumatic Brain Injury

The therapeutic potential of Anatibant has been primarily investigated in rodent models of TBI,
where it has shown promise in reducing key pathological features of secondary brain injury.

Effect on Intracranial Pressure and Contusion Volume

A study utilizing a controlled cortical impact (CCI) model in mice demonstrated that Anatibant
significantly reduced post-traumatic increases in intracranial pressure (ICP) and the volume of
the resulting contusion.

Anatibant (3.0

Parameter Vehicle p-value Reference
mglkg)
ICP (mmHg) 24.40 + 3.58 16.6 + 1.67 0.002
Contusion
35.0+£3.32 28.28 £5.18 0.003

Volume (mm3)
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Table 3: Effect of Anatibant on Intracranial Pressure and Contusion Volume in a Mouse Model
of TBI. Values are presented as mean + SD.

Improvement of Neurological Function

In a rat model of closed head trauma, Anatibant administration led to improved long-term
neurological function recovery. A study in a murine model of transient focal cerebral ischemia
also showed a dose-dependent improvement in neurological deficit.

Clinical Trials in Traumatic Brain Injury

The clinical development of Anatibant for TBI has involved a Phase | study and a larger,
though prematurely terminated, randomized controlled trial.

Phase | Study in Severe TBI

A placebo-controlled Phase | study in 25 patients with severe TBI (Glasgow Coma Scale < 8)
found that single subcutaneous injections of Anatibant (3.75 mg and 22.5 mg) were well-
tolerated. The study also noted a significant increase in the levels of the bradykinin metabolite
BK1-5 in the plasma and cerebrospinal fluid of TBI patients compared to normal volunteers,
supporting the rationale for targeting the bradykinin system in this condition.

The BRAIN Trial

A randomized, placebo-controlled trial (the BRAIN trial) was initiated to evaluate the safety and
effectiveness of Anatibant in patients with TBI. However, the trial was stopped early by the
sponsor after enrolling 228 of the planned 400 patients.
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Anatibant

Relative Risk

Outcome Placebo (n=57) Reference
(n=163) (95% CI)
Serious Adverse 1.37 (0.76 to
26.4% 19.3%
Events 2.46)
All-Cause 1.20 (0.61 to
_ 19% 15.8%
Mortality 2.36)
Mean GCS at
_ 12.48 13.0 -
Discharge
Mean DRS at
] 11.18 9.73 -
Discharge

Table 4: Key Outcomes from the BRAIN Trial. GCS: Glasgow Coma Scale; DRS: Disability

Rating Scale.

The results of the BRAIN trial did not demonstrate a clear benefit for Anatibant and showed a

non-significant trend towards worse outcomes in the treatment group. However, the premature

termination of the study significantly limited its statistical power to draw definitive conclusions

about the efficacy or harm of Anatibant in TBI.

Experimental Protocols
Controlled Cortical Impact (CCI) Model in Mice

The CCI model is a widely used and reproducible method for inducing experimental TBI. The

following provides a general outline of the protocol used in preclinical studies of Anatibant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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